molecular formula C17H14Br2N2O2 B11620273 N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11620273
M. Wt: 438.1 g/mol
InChI Key: MRWBKHSNAXYVEA-UHFFFAOYSA-N
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Description

N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by the presence of bromine atoms attached to phenyl rings, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromoaniline with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then subjected to further reactions, such as cyclization and amide formation, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide include:

  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • 4-bromo-N-(4-bromobenzylidene)aniline
  • 4,4′-Dibromodiphenylamine

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H14Br2N2O2

Molecular Weight

438.1 g/mol

IUPAC Name

N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H14Br2N2O2/c18-12-1-5-14(6-2-12)20-17(23)11-9-16(22)21(10-11)15-7-3-13(19)4-8-15/h1-8,11H,9-10H2,(H,20,23)

InChI Key

MRWBKHSNAXYVEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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